Cas no 100634-16-0 (abierixin)
abierixin structure
Product Name:abierixin
Numero CAS:100634-16-0
MF:C40H68O11
MW:724.973g/mol
CID:167889
PubChem ID:6436252
Update Time:2024-02-29
abierixin Proprietà chimiche e fisiche
Nomi e identificatori
-
- Nigericin,3,7-deepoxy-2,3-didehydro-7-hydroxy- (9CI)
- abierixin
- (2E)-7-hydroxy-8-(2-{5'-[6-hydroxy-6-(hydroxymethyl)-3,5-dimethyltetrahydro-2H-pyran-2-yl]-2,3'-dimethyloctahydro-2,2'-bifuran-5-yl}-9-methoxy-2,4,10-trimethyl-1,6-dioxaspiro[4.5]dec-7-yl)-2,4-dimethyloct-2-enoic acid
- Nigericin, 3,7-deepoxy-2,3-didehydro-7-hydroxy-
- 3-O,7-Seco-3-deoxy-2,3-didehydro-7-hydroxynigericin
- CID 101981704
- Nigericin, 3,7-deepoxy-2,3-didehydro-7-hydroxy- (9CI)
- 100634-16-0
- (E)-7-hydroxy-8-[2-[5-[5-[6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-7-methoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4-dimethyloct-2-enoic acid
-
- Inchi: 1S/C40H68O11/c1-22(15-25(4)36(43)44)11-12-29(42)18-30-19-31(46-10)28(7)40(48-30)27(6)20-38(9,51-40)33-13-14-37(8,49-33)35-24(3)17-32(47-35)34-23(2)16-26(5)39(45,21-41)50-34/h15,22-24,26-35,41-42,45H,11-14,16-21H2,1-10H3,(H,43,44)/b25-15+/t22-,23-,24-,26+,27+,28+,29+,30+,31+,32+,33+,34-,35+,37-,38-,39-,40+/m0/s1
- Chiave InChI: JQESXHYTUWEFCM-IIGMHIQOSA-N
- Sorrisi: O1[C@@]2([C@H](C)[C@@H](C[C@@H](C[C@@H](CC[C@@H](/C=C(/C(=O)O)\C)C)O)O2)OC)[C@H](C)C[C@@]1(C)[C@H]1CC[C@@](C)([C@H]2[C@@H](C)C[C@H]([C@@H]3[C@@H](C)C[C@@H](C)[C@@](CO)(O)O3)O2)O1
Proprietà calcolate
- Massa esatta: 724.476
- Massa monoisotopica: 724.476
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 4
- Conta accettatore di obbligazioni idrogeno: 11
- Conta atomi pesanti: 51
- Conta legami ruotabili: 12
- Complessità: 1240
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 17
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 153
- XLogP3: 5.3
Proprietà sperimentali
- Densità: 1.18
- Punto di ebollizione: 801.3°Cat760mmHg
- Punto di infiammabilità: 233.6°C
- Indice di rifrazione: 1.546
- pka: 4.92±0.19(Predicted)
abierixin Letteratura correlata
-
Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
100634-16-0 (abierixin) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Fornitori consigliati
上海嵘奥生物技术有限公司
Membro d'oro
CN Fornitore
Reagenti
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Bent Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso